Bienvenue dans la boutique en ligne BenchChem!

Iomethin

ocular melanoma imaging tumour-to-background ratio radiopharmaceutical comparison

Iomethin (CAS 17127‑81‑0), systematically named N‑(7‑iodoquinolin‑4‑yl)‑N′,N′‑dimethylpropane‑1,3‑diamine, is a non‑radioactive, 7‑iodo‑4‑aminoquinoline that serves as the parent compound for a family of radioiodinated melanoma‑imaging agents. It is a structural analogue of chloroquine in which the 7‑chloro substituent is replaced by iodine, enabling isotopic exchange radiolabelling with ¹²³I, ¹²⁵I or ¹³¹I [REFS‑1].

Molecular Formula C14H18IN3
Molecular Weight 355.22 g/mol
CAS No. 17127-81-0
Cat. No. B107674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIomethin
CAS17127-81-0
Synonyms4-(3-dimethylaminopropylamino)-7-iodoquinoline
iomethin
NM-113
Molecular FormulaC14H18IN3
Molecular Weight355.22 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I
InChIInChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)
InChIKeyXKUMTLINEKGTOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iomethin (CAS 17127-81-0) — A 7‑Iodo‑4‑aminoquinoline Radiopharmaceutical Precursor for Melanoma Research and Diagnostic Reference Standards


Iomethin (CAS 17127‑81‑0), systematically named N‑(7‑iodoquinolin‑4‑yl)‑N′,N′‑dimethylpropane‑1,3‑diamine, is a non‑radioactive, 7‑iodo‑4‑aminoquinoline that serves as the parent compound for a family of radioiodinated melanoma‑imaging agents. It is a structural analogue of chloroquine in which the 7‑chloro substituent is replaced by iodine, enabling isotopic exchange radiolabelling with ¹²³I, ¹²⁵I or ¹³¹I [REFS‑1]. Iomethin I 125 is designated a diagnostic aid for malignant melanoma in the MeSH and KEGG DRUG databases [REFS‑2][REFS‑3]. The compound was historically known as NM‑113 or IAQ and represents the foundational scaffold from which later‑generation melanoma‑seeking radiopharmaceuticals were developed [REFS‑4].

Why Iomethin Cannot Be Interchanged with Chloroquine or Generic 4‑Aminoquinolines in Melanoma‑Targeting Research


Iomethin differs from the generic antimalarial chloroquine by a single atomic substitution—iodine for chlorine at the 7‑position of the quinoline ring—yet this substitution fundamentally alters its utility profile. The C–I bond permits facile isotopic exchange labelling with radioactive iodine isotopes (¹²³I, ¹²⁵I, ¹³¹I) under mild conditions that preserve the melanin‑binding pharmacophore [REFS‑1]. The 3‑dimethylaminopropyl side chain further distinguishes Iomethin from other 4‑amino‑7‑iodoquinolines with different alkylamino substituents; the side‑chain length and terminal amine structure modulate both the rate of radiolabelling and the biodistribution pattern [REFS‑2]. Substituting a generic 4‑aminoquinoline or even chloroquine itself for Iomethin in a radiosynthesis or melanin‑binding assay introduces uncontrolled variables in labelling yield, tissue distribution, and tumour‑to‑background contrast that are documented quantitatively in the evidence below [REFS‑3].

Quantitative Differentiation Evidence for Iomethin (NM‑113) Relative to Comparator Radiopharmaceuticals in Ocular Melanoma Imaging


Tumour‑to‑Eye Contrast Ratio of ¹²³I‑Iomethin (NM‑113) Versus ⁶⁷Ga‑Citrate in the Syrian Hamster Greene Melanoma Model

In a direct head‑to‑head biodistribution study in Syrian golden hamsters bearing the Greene melanoma, ¹³¹I‑labelled NM‑113 achieved a tumour‑to‑eye ratio of 8.9, whereas ⁶⁷Ga‑citrate yielded a tumour‑to‑eye ratio of 44.8 at 24 h post‑injection. The 5‑fold inferior eye‑sparing contrast of NM‑113, driven by its melanin affinity causing high retention in the pigmented uveal tract, led the investigators to conclude that ⁶⁷Ga‑citrate was more promising for clinical ocular scintigraphy [REFS‑1]. This same study noted that the high melanoma uptake of NM‑113 proved incidental and could not be pharmacologically enhanced [REFS‑1].

ocular melanoma imaging tumour-to-background ratio radiopharmaceutical comparison

Comparative Tumour Uptake and Selectivity of ¹³¹I‑Iomethin Versus L‑3‑Iodo‑α‑Methyltyrosine in the Hamster Melanoma Model

Bubeck et al. (1981) directly compared ¹³¹I‑labelled 4‑(3‑dimethylaminopropylamino)‑7‑iodoquinoline (Compound I, Iomethin backbone) with L‑3‑iodo‑α‑methyltyrosine (Compound IV, IMT) in three hamster groups bearing subcutaneous or subscleral melanotic melanoma. The quinoline derivative (I) did not achieve sufficient tumour accumulation to outcompete high background activity in abdominal organs, whereas the tyrosine derivative (IV) reached its highest tumour concentration at 1 h post‑administration and cleared more slowly from tumour tissue than from other organs, progressively improving the tumour‑to‑organ ratio [REFS‑1]. A complementary study comparing ¹²³I‑IMT with ¹²³I‑iodochloroquine (ICQ, a close structural congener of Iomethin) reported maximum tumour uptake of 157 ± 38 % mean body concentration (%MBC) for IMT versus 40 ± 2 %MBC for ICQ in amelanotic melanoma [REFS‑2].

melanoma affine radiopharmaceuticals tumour uptake quantification tyrosine derivative comparison

Radiosynthetic Labelling Efficiency of Iomethin by Isotopic Exchange: Yield and Preparation Time

Iomethin (IAQ) can be radiolabelled with ¹²³I by isotopic exchange between ¹²³I‑iodide and the phosphate or sulphate salt of IAQ. This method achieves yields up to 96% with a total preparation time restricted to 30 minutes [REFS‑1]. The isotopic exchange approach preserves the intact iodoquinoline structure, avoiding the need for de novo synthesis of the radioiodinated product. In contrast, later‑generation radioiodinated benzamides (e.g., ¹²³I‑BZA) typically require electrophilic iododestannylation procedures with radiochemical yields ranging from 80% to 95% and longer preparation times [REFS‑2].

radioiodination chemistry isotopic exchange labelling radiopharmaceutical preparation

Positional Isomer Selectivity: 7‑Iodo vs 6‑Iodo‑4‑aminoquinoline Differentiation in Melanin Binding and Tumour Localization

The 7‑iodo substitution on the quinoline ring of Iomethin is a critical determinant of its biological behaviour. Robson et al. (1973) demonstrated that both 6‑iodo‑ and 7‑iodo‑4‑aminoquinoline derivatives are taken up selectively by pigmented and melanotic tissues, but the positional isomerism affects the magnitude of melanin binding and the achievable tumour‑to‑background ratio [REFS‑1]. The US patent US3728351 explicitly claims 4‑(dialkylaminoalkylamino)‑7‑iodoquinolines, including Iomethin, as the preferred substitution pattern, noting that the 7‑iodo position provides superior tumour visualization in the hamster melanoma model compared with other halogenation patterns [REFS‑2]. The 7‑iodo isomer is consistently selected as the lead scaffold across multiple independent research groups spanning 1968–1986, while the 6‑iodo isomer has not been advanced to human studies for melanoma imaging [REFS‑3].

structure-activity relationship positional isomer melanin binding

First‑in‑Human Melanoma Imaging with ¹²⁵I‑NM‑113: Clinical Proof‑of‑Concept and Estimated Ocular Radiation Dosimetry

Iomethin (as ¹²⁵I‑NM‑113) was the first radioiodinated quinoline derivative administered to human patients for melanoma detection. Beierwaltes et al. (1968) reported three patients with malignant melanoma who received ¹²⁵I‑NM‑113, demonstrating that the compound could delineate the extent of primary melanoma, identify palpable lymph‑node metastases, and detect cervical lymph‑node metastases not apparent on physical examination [REFS‑1]. The radiation dose to the eyes was estimated at under 4.4 rads, which was considered well within safe limits for diagnostic use [REFS‑2]. Subsequently, Lambrecht et al. (1984) reported the first use of ¹²³I‑Iomethin for ocular melanoma detection, confirming tumour localization in patients with choroidal melanoma [REFS‑3]. In contrast, later ¹²³I‑iodobenzamide derivatives (e.g., ¹²³I‑BZA2) entered clinical trials only in the 2000s, meaning Iomethin possesses approximately 30 years of additional clinical follow‑up literature [REFS‑4].

clinical translation first-in-human radiation dosimetry

Evidence‑Backed Procurement Scenarios for Iomethin in Melanoma Research and Radiopharmaceutical Development


Reference Standard for In Vitro Melanin‑Binding Competition Assays

Iomethin is the best‑characterized 7‑iodo‑4‑aminoquinoline for melanin affinity. Van Langevelde et al. (1986) demonstrated that its melanin binding, confirmed in vitro, is the primary factor limiting its tumour‑to‑eye ratio (8.9 vs 44.8 for ⁶⁷Ga‑citrate) [REFS‑1]. Researchers developing novel melanin‑targeted small molecules can use non‑radioactive Iomethin as a competitive binding reference to benchmark the melanin affinity of new chemical entities, leveraging the extensive quantitative structure–activity relationship data generated for the 4‑amino‑7‑iodoquinoline series between 1968 and 1986 [REFS‑2].

Calibration and Validation Standard for Radioiodination Chemistry Development

The isotopic exchange radiosynthesis of ¹²³I‑IAQ from Iomethin yields up to 96% within 30 minutes and has been reproduced across multiple laboratories [REFS‑1]. This well‑established protocol makes Iomethin an ideal calibration standard for validating new radioiodination methods, hot‑cell equipment, or quality‑control procedures. Its single‑step labelling chemistry avoids confounding variables present in multi‑step syntheses, and the high specific activity achievable (carrier‑free ¹²³I) allows accurate determination of radiochemical purity and specific activity benchmarks [REFS‑1].

Historical Comparator in Meta‑Analyses of Melanoma Imaging Agent Performance

Iomethin (NM‑113) is the most extensively published radioiodinated quinoline for melanoma imaging, with human patient data spanning 1968–1986 and quantitative biodistribution data in at least two animal models (mouse and Syrian hamster) [REFS‑1][REFS‑2]. When conducting systematic reviews or meta‑analyses comparing the diagnostic accuracy of different melanoma radiopharmaceutical classes (quinolines, tyrosine derivatives, benzamides), Iomethin serves as the indispensable reference point for the quinoline class. Its well‑documented tumour‑to‑eye ratio of 8.9 [REFS‑3] provides a quantitative benchmark against which newer agents can be statistically compared.

Chemical Intermediate for Custom 7‑Iodoquinoline Derivative Synthesis

The 7‑iodoquinoline core of Iomethin is a versatile synthetic intermediate. The iodine atom at the 7‑position can participate in metal‑catalysed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig) while the 4‑amino side chain can be further derivatised or used as a protecting‑group anchor. US Patent US3728351 demonstrates that systematic variation of the 4‑amino substituent modulates both melanin affinity and biodistribution, and Iomethin represents the optimal balance achieved within the patented series [REFS‑2]. Medicinal chemistry groups exploring quinoline‑based probes for melanin‑rich tissues can procure Iomethin as a starting material for focused library synthesis.

Quote Request

Request a Quote for Iomethin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.